molecular formula C12H18N4O2 B014052 1,3-Dipropyl-7-methylxanthine CAS No. 31542-63-9

1,3-Dipropyl-7-methylxanthine

Cat. No. B014052
CAS RN: 31542-63-9
M. Wt: 250.3 g/mol
InChI Key: QVAYTZAGDQIWMB-UHFFFAOYSA-N
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Description

1,3-Dipropyl-7-methylxanthine is a solid, white to light yellow crystal powder . It is a caffeine analog with some selectivity for A2 adenosine receptors . It is also known as 7-methyl-1,3-dipropylpurine-2,6-dione .


Molecular Structure Analysis

The molecular formula of 1,3-Dipropyl-7-methylxanthine is C12H18N4O2 . Its molecular weight is 250.30 g/mol . The exact mass is 250.142975 .


Physical And Chemical Properties Analysis

1,3-Dipropyl-7-methylxanthine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 443.5±37.0 °C at 760 mmHg and a melting point of 114-117ºC . Its flash point is 222.0±26.5 °C . It is soluble in 0.1 M NaOH and DMSO .

Scientific Research Applications

Adenosine Receptor Research

1,3-Dipropyl-7-methylxanthine is known for its role as a caffeine analog with selectivity for A2 adenosine receptors . This makes it a valuable tool in studying the pharmacological effects of adenosine receptor activation and inhibition, which is crucial for understanding various physiological processes such as cardiovascular function, neurotransmission, and immune response.

Anti-Inflammatory Applications

Research has indicated that compounds like 1,3-Dipropyl-7-methylxanthine can counteract the inhibition of neutrophil migration by tumor necrosis factor-alpha . This suggests potential applications in developing anti-inflammatory therapies, particularly in conditions where neutrophil migration plays a pivotal role.

Biocatalysis

A study has demonstrated the use of engineered E. coli strains to convert caffeine to 7-methylxanthine, a closely related compound, using a biocatalytic process . This indicates the potential for 1,3-Dipropyl-7-methylxanthine to be produced in a similar manner, offering a sustainable and efficient method for synthesizing this compound.

Mechanism of Action

Target of Action

1,3-Dipropyl-7-methylxanthine, also known as 7-methyl-1,3-dipropylpurine-2,6-dione, is a phosphodiesterase (PDE) inhibitor with some selectivity for A2 adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .

Mode of Action

The compound acts as an antagonist at the A2 adenosine receptor . In the case of 1,3-Dipropyl-7-methylxanthine, it prevents the action of adenosine at its receptors, thereby inhibiting the downstream effects of adenosine signaling .

Biochemical Pathways

The antagonism of A2 adenosine receptors by 1,3-Dipropyl-7-methylxanthine affects various biochemical pathways. Adenosine receptors play a crucial role in many biological functions such as regulation of myocardial oxygen consumption and coronary blood flow . The inhibition of these receptors can therefore have significant physiological effects .

Pharmacokinetics

Xanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body . They are metabolized in the liver and excreted in the urine

Result of Action

The antagonism of A2 adenosine receptors by 1,3-Dipropyl-7-methylxanthine can have various cellular effects. For instance, it has been designed to sensitize lung carcinoma cells to radiation treatments by inducing apoptotic responses and modifying checkpoints within the cell cycle .

Action Environment

The action of 1,3-Dipropyl-7-methylxanthine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as other drugs or food, can influence its absorption and metabolism .

properties

IUPAC Name

7-methyl-1,3-dipropylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAYTZAGDQIWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185448
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropyl-7-methylxanthine

CAS RN

31542-63-9
Record name 1,3-Dipropyl-7-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31542-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-7-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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